molecular formula C10H15NO2 B2673980 methyl 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate CAS No. 224180-63-6

methyl 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate

Cat. No.: B2673980
CAS No.: 224180-63-6
M. Wt: 181.235
InChI Key: OSEZSJQPDXCYKW-UHFFFAOYSA-N
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Description

Methyl 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate (CAS 224180-63-6) is an ester derivative of a substituted pyrrole, characterized by the molecular formula C 10 H 15 NO 2 and a molecular weight of 181.23 g/mol . This compound serves as a valuable chemical building block and intermediate in organic synthesis and medicinal chemistry research. The pyrrole nucleus is a privileged scaffold in drug discovery, known for its diverse pharmacological potential. Recent scientific investigations highlight pyrrole-based structures as prominent features in the design of novel inhibitors for targets relevant to neurodegenerative diseases, such as Monoamine Oxidase-B (MAO-B) and Acetylcholinesterase (AChE) . The incorporation of a pyrrole core, especially when combined with other pharmacophores like hydrazide-hydrazones, can lead to molecules with multi-target inhibitory capacity and enhanced radical-scavenging (antioxidant) properties, which are critical for researching conditions like Alzheimer's disease . The bulky, substituted nature of this specific pyrrole derivative makes it a structurally interesting candidate for exploring interactions with the spacious active gorge of enzymes like MAO-B. This product is supplied as a liquid and is recommended for storage at room temperature . American Elements offers this compound in various grades and purities, including high and ultra-high purity forms (99% to 99.999%), to meet specific research requirements . Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-methyl-1-propan-2-ylpyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-7(2)11-6-5-9(8(11)3)10(12)13-4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEZSJQPDXCYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN1C(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine to form the pyrrole ring. The reaction conditions often include an acidic or basic catalyst and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, optimizing the synthesis process for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the ester group into an alcohol or other reduced forms.

    Substitution: The pyrrole ring can participate in electrophilic substitution reactions, where substituents are introduced at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl3) and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the ester group.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate has the molecular formula C₉H₁₃N₁O₂ and a molecular weight of 167.21 g/mol. It features a five-membered aromatic heterocyclic pyrrole ring with a methyl ester functional group and an isopropyl substituent, which contribute to its reactivity and versatility in chemical transformations .

Organic Synthesis

This compound is utilized as a building block in organic synthesis. Its structure allows for various chemical reactions, including:

  • Condensation Reactions : It can participate in reactions to form more complex organic molecules.
  • Functional Group Transformations : The presence of the carboxylate group enables transformations into amides, acids, or alcohols.

Case Study: Synthesis of Pyrrole Derivatives

A study demonstrated the synthesis of various pyrrole derivatives using this compound as a precursor. These derivatives exhibited enhanced biological activities, showcasing the compound's role in developing new pharmaceuticals .

Medicinal Chemistry

The compound shows promise in medicinal chemistry, particularly in the development of antibacterial agents. Pyrrole-containing compounds have been linked to significant antibacterial activity against resistant strains of bacteria.

Antibacterial Activity

Recent research highlighted that derivatives of this compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics, indicating its potential as a lead compound for new antibacterial therapies .

Materials Science

The unique structure of this compound also lends itself to applications in materials science. While specific applications are still being explored, its properties suggest potential uses in:

  • Polymer Chemistry : As a monomer or additive in polymerization processes.
  • Corrosion Inhibition : Pyrrole derivatives have been studied for their effectiveness as corrosion inhibitors in metal protection .

Data Table: Applications Overview

Application AreaSpecific UseNotable Findings
Organic SynthesisBuilding block for complex moleculesFacilitates condensation and functional group transformations
Medicinal ChemistryAntibacterial agent developmentEffective against MRSA with lower MIC than standard antibiotics
Materials SciencePotential polymer additiveInvestigated for corrosion inhibition properties

Mechanism of Action

The mechanism of action of methyl 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between methyl 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate and analogous compounds:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Physical State Key Applications/Findings
This compound C₁₀H₁₅NO₂ 181.23 - 2-Me, 1-iPr, 3-COOCH₃ Liquid Life science research (unspecified)
(E)-Ethyl 5-(4-bromophenyl)-2-methyl-1-(3-(2-(4-nitrobenzylidene)hydrazinyl)-3-oxopropyl)-1H-pyrrole-3-carboxylate C₂₅H₂₄BrN₃O₅ ~538.39 - 5-(4-BrPh), 2-Me, 1-substituted hydrazinyl-propanamide, 3-COOC₂H₅ Yellow powder Antioxidant/cytotoxicity studies (82% yield)
(R)-2-Methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylic acid methyl ester C₂₃H₂₀F₆N₄O₃ 531.42 (m/z [M-H]⁻) - Pyrrolidine backbone, trifluoromethyl/pyridine substituents, 3-COOCH₃ Solid (synthetic intermediate) Patent intermediate (HPLC retention: 0.88 minutes)
5-Formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate C₁₀H₁₃NO₃ 195.22 - 5-CHO, 2-iPr, 3-COOCH₃ Not specified Cataloged compound (95% purity)
(E)-Methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives Variable (e.g., C₁₇H₁₇NO₃) Variable (~275–300) - 2,4-diMe, 5-(3-oxo-3-phenylpropenyl), 3-COOCH₃ (+ optional methoxy groups) Solid Antimicrobial agents (enhanced activity with MeO)

Key Differences and Implications

Substituent Complexity and Bioactivity
  • In contrast, compounds like the nitrobenzylidene hydrazinyl derivative or trifluoromethyl-pyridine analogs exhibit enhanced bioactivity due to substituents that improve binding affinity or metabolic stability.
  • Antimicrobial Activity : Derivatives with 2,4-dimethyl and 3-oxo-3-phenylpropenyl groups (e.g., ) showed significant antimicrobial effects, attributed to the planar propenyl moiety facilitating membrane penetration.
Physical Properties
  • The liquid state of this compound contrasts with the solid-state analogs, which often have higher melting points (e.g., 214–217°C for ). This difference likely stems from reduced intermolecular forces in the simpler structure.

Biological Activity

Methyl 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrrole ring with a carboxylate group at the third position, a methyl group at the second position, and an isopropyl group at the first position. This unique structure contributes to its lipophilicity and interaction with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effects against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The compound's minimum inhibitory concentration (MIC) values demonstrate its effectiveness in inhibiting bacterial growth, comparable to established antibiotics. For instance, certain derivatives have shown MIC values as low as 3.12 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential .

Anticancer Activity

In addition to its antimicrobial properties, this compound is being explored for its anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to modulate enzyme activity involved in cancer pathways further supports its potential as an anticancer agent .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival and cancer cell proliferation.
  • Receptor Interaction : It can bind to cellular receptors, modulating their activity and influencing downstream signaling pathways.
  • Formation of Stable Complexes : The compound forms stable complexes with target molecules, affecting their biological functions .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound derivatives to enhance its biological activity:

Study 1: Antimicrobial Evaluation

A recent study evaluated various pyrrole derivatives for their antibacterial properties. This compound derivatives were tested against multiple bacterial strains, revealing potent activity with MIC values significantly lower than those of conventional antibiotics .

Study 2: Anticancer Activity

In another investigation, derivatives of this compound were assessed for their ability to induce apoptosis in cancer cell lines. Results indicated that certain modifications to the structure enhanced cytotoxicity against breast cancer cells, suggesting a promising avenue for drug development .

Comparative Analysis of Similar Compounds

A comparative analysis with other pyrrole derivatives highlights the unique properties of this compound:

Compound NameStructure FeaturesBiological Activity
This compoundContains isopropyl and methyl groupsAntimicrobial, Anticancer
2-Methyl-1H-pyrrole-3-carboxylic acidLacks isopropyl groupLimited activity
1-(Propan-2-yl)-1H-pyrrole-3-carboxylic acidLacks methyl groupAltered reactivity

Q & A

Basic Research Questions

Q. How can synthetic yield be optimized for methyl 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate under mild conditions?

  • Methodology : Utilize esterification or alkylation strategies with catalytic bases (e.g., K2_2CO3_3) in aprotic solvents like DMF. Monitor reaction progress via TLC or HPLC. For example, analogous pyrrole esters (e.g., ethyl 3-methyl-1H-pyrrole-2-carboxylate) were synthesized using benzoyl chloride derivatives under reflux conditions with yields up to 23% . Adjust stoichiometry of the isopropylating agent (e.g., 2-bromopropane) to minimize side reactions.

Q. What spectroscopic techniques are most reliable for characterizing this compound’s purity and structure?

  • Methodology : Combine 1^1H NMR (300 MHz, DMSO-d6_6) for substituent analysis (e.g., δ 1.32 ppm for ethyl ester protons) , FT-IR for carbonyl (C=O) stretching (~1750 cm1^{-1}), and LC-MS for molecular ion validation (e.g., ESI-MS m/z 196.1 [M+H]+^+). Compare melting points (e.g., 100–101°C for related pyrrole esters) to confirm crystallinity .

Q. How does the propan-2-yl substituent influence the compound’s stability during storage?

  • Methodology : Test hydrolytic stability by incubating in buffered solutions (pH 4–9) at 25°C for 48 hours. Use HPLC to quantify degradation products. For related N-alkyl pyrroles, stabilization with antioxidants (e.g., BHT at 0.015–0.04%) is recommended to prevent oxidation .

Advanced Research Questions

Q. What computational methods can predict substituent effects on the compound’s reactivity in nucleophilic substitutions?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-311G**) to analyze electron density maps and Fukui indices. Studies on ethyl 4-hydroxy-pyrrole derivatives revealed that electron-withdrawing groups at the 2-position enhance electrophilicity at the carboxylate . Validate predictions with kinetic experiments (e.g., SNAr reactions with amines).

Q. How can contradictory NMR signals in substituted pyrrole derivatives be resolved?

  • Methodology : Use 13^{13}C NMR DEPT-135 to distinguish CH3_3, CH2_2, and quaternary carbons. For example, in 3-(2,5-dimethylpyrrol-1-yl) azetidinones, overlapping aromatic signals were resolved via COSY and HSQC . Variable-temperature NMR can also mitigate signal broadening caused by rotamers.

Q. What strategies enable selective functionalization of the pyrrole ring without ester hydrolysis?

  • Methodology : Employ protecting groups (e.g., Boc for amines) or mild electrophiles. For oxidation to aldehydes, use MnO2_2 in dichloromethane, as demonstrated for (2,4-dimethyl-1H-pyrrol-3-yl)methanol derivatives . Monitor pH to avoid ester cleavage (optimal range: 6–8).

Data-Driven Challenges

Q. How can discrepancies in reported melting points for structurally similar pyrrole esters be addressed?

  • Methodology : Re-crystallize the compound from multiple solvents (e.g., hexane/EtOAc vs. DCM/MeOH) and compare DSC thermograms. For instance, methyl 1H-pyrazole-3-carboxylate shows purity-dependent mp shifts (95% purity: 150–152°C vs. lower purity: 145–148°C).

Q. What mechanistic insights explain low yields in cross-coupling reactions involving this compound?

  • Methodology : Use 19^{19}F NMR or radical trapping agents to identify intermediates. In palladium-catalyzed couplings, steric hindrance from the isopropyl group may slow oxidative addition. Switch to bulkier ligands (e.g., XPhos) to improve turnover .

Safety and Compliance

Q. What disposal protocols are recommended for lab-scale waste containing this compound?

  • Methodology : Neutralize with dilute NaOH (pH 7–8) and adsorb onto inert materials (e.g., vermiculite) for incineration. Follow EPA guidelines for non-halogenated organics. Avoid drain disposal due to unknown ecotoxicity .

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